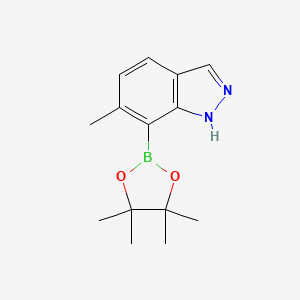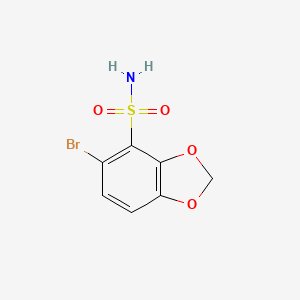
N-(2-(2-phenylmorpholino)ethyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-phenylmorpholino)ethyl)-2-naphthamide, commonly referred to as NPe6, is a photosensitizing agent that has been extensively studied for its potential applications in photodynamic therapy (PDT). PDT is a non-invasive treatment for various types of cancer, which involves the use of a photosensitizer, light, and oxygen to produce reactive oxygen species that can selectively destroy cancer cells. NPe6 has shown promising results in preclinical studies as a photosensitizer for various types of cancer, including lung, breast, and prostate cancer.
Scientific Research Applications
Neurofibrillary Tangles and Beta-Amyloid Plaques Localization
A derivative of N-(2-(2-phenylmorpholino)ethyl)-2-naphthamide, [18F]FDDNP, was utilized in positron emission tomography (PET) studies to locate and quantify neurofibrillary tangles (NFTs) and beta-amyloid senile plaques (APs) in the brains of Alzheimer's disease (AD) patients. This non-invasive technique aids in the diagnostic assessment of AD and monitoring responses to experimental treatments (Shoghi-Jadid et al., 2002).
Electron Transport in Organic Compounds
Research on naphthylamine-based compounds, including structures similar to N-(2-(2-phenylmorpholino)ethyl)-2-naphthamide, indicated their potential as electron transporting materials (ETMs) in organic electronics. These materials demonstrated significant electron mobility, contributing to their application in organic light-emitting diodes (OLEDs) (Tse, Kwok, & So, 2006).
High-Performance Perovskite Solar Cells
A study introduced a nonfullerene electron transporting material based on naphthalene diimide (NDI) small molecules, showcasing over 20% power conversion efficiency in perovskite solar cells (PSCs). This material, related to the structure of N-(2-(2-phenylmorpholino)ethyl)-2-naphthamide, offers a low-cost, one-step synthesis approach with enhanced stability and performance in PSC applications (Jung et al., 2018).
Allelochemical Stress in Aquatic Organisms
N-phenyl-2-naphthylamine, a compound structurally related to N-(2-(2-phenylmorpholino)ethyl)-2-naphthamide, was found to exert oxidative stress and inhibit photosynthesis in Chlorella vulgaris. This allelochemical caused increased antioxidant enzyme activities, membrane detachment, and subcellular structure disruption, demonstrating its potential environmental impact and mechanism of toxicity (Qian et al., 2009).
Polymerization of Ethylene
A mechanistic study on ethylene polymerizations catalyzed by nickel(II) complexes derived from bulky anilinotropone ligands, akin to N-(2-(2-phenylmorpholino)ethyl)-2-naphthamide, illustrated the production of branched polyethylenes. This research provides insights into the catalytic processes and potential industrial applications for polyethylene production (Jenkins & Brookhart, 2004).
properties
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-23(21-11-10-18-6-4-5-9-20(18)16-21)24-12-13-25-14-15-27-22(17-25)19-7-2-1-3-8-19/h1-11,16,22H,12-15,17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKPPOUZYUDXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2462074.png)
![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)

![4-[(4-Chlorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2462081.png)

![3-[[1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2462083.png)



![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2462091.png)

